molecular formula C10H11N3 B1591867 4-(1-Methyl-5-imidazolyl)aniline CAS No. 89250-15-7

4-(1-Methyl-5-imidazolyl)aniline

Cat. No.: B1591867
CAS No.: 89250-15-7
M. Wt: 173.21 g/mol
InChI Key: ZVCRMIZNTPKIBX-UHFFFAOYSA-N
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Description

4-(1-Methyl-5-imidazolyl)aniline is an organic compound that features an aniline group substituted with a 1-methyl-1H-imidazol-5-yl moiety. This compound is part of the broader class of imidazole derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Methyl-5-imidazolyl)aniline typically involves the formation of the imidazole ring followed by its attachment to the aniline group. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring under mild conditions . Another approach involves the condensation of aldehydes with amines, followed by cyclization to form the imidazole ring .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize robust catalysts and optimized reaction conditions to facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Methyl-5-imidazolyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to its saturated form.

    Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid or halogens.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Saturated imidazole derivatives.

    Substitution: Nitroaniline and halogenated aniline derivatives.

Mechanism of Action

The mechanism of action of 4-(1-Methyl-5-imidazolyl)aniline involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biological processes. Additionally, the aniline group can participate in hydrogen bonding and π-π interactions, further modulating the compound’s biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(3-methylimidazol-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-13-7-12-6-10(13)8-2-4-9(11)5-3-8/h2-7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCRMIZNTPKIBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10596368
Record name 4-(1-Methyl-1H-imidazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89250-15-7
Record name 4-(1-Methyl-1H-imidazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared by hydrogenation of 1-methyl-5-(4-nitro-phenyl)-imidazole in MeOH on palladium/charcoal (10%) at 20° C. and 3.5 bar.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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